molecular formula C12H14FN3 B578772 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole CAS No. 1365271-85-7

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B578772
CAS No.: 1365271-85-7
M. Wt: 219.263
InChI Key: CJUIUJGNAZAOSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:

Mechanism of Action

Biological Activity

1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorine atom attached to the benzotriazole moiety. This structural configuration is believed to influence its interaction with biological targets.

Compound Name Structural Features Unique Aspects
This compoundCyclohexyl and fluorine substituentsEnhanced reactivity and biological profile
1H-BenzotriazoleBasic benzotriazole structureVersatile scaffold for drug design
5-Fluoro-1H-benzotriazoleFluorinated benzotriazoleEnhanced biological activity due to fluorine

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biological effects such as antimicrobial and anticancer properties. The compound's interactions often involve enzyme inhibition or receptor binding that mediates physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Effects : The compound demonstrated notable antibacterial activity against Staphylococcus aureus (including MRSA strains) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown efficacy against fungal pathogens:

  • Fungal Inhibition : Studies reported MIC values ranging from 12.5 to 25 μg/mL against Candida albicans and Aspergillus niger, indicating potential as an antifungal agent .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

  • Cancer Cell Growth Inhibition : It has been observed to inhibit cancer cell growth effectively, potentially blocking the cell cycle at the G2/M phase . This indicates that further investigation into its use as a chemotherapeutic agent may be warranted.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Screening : A study evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth across multiple strains .
  • Antifungal Efficacy : Another research effort focused on the antifungal properties of benzotriazoles. The findings highlighted the effectiveness of this compound against Candida species with low MIC values .
  • Cancer Research : A recent study investigated the compound's effects on cancer cells and found it to induce apoptosis in certain cancer cell lines while inhibiting their proliferation .

Properties

IUPAC Name

1-cyclohexyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUIUJGNAZAOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742858
Record name 1-Cyclohexyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-85-7, 389-44-6
Record name 1H-Benzotriazole, 1-cyclohexyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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